5-Alpha-androstane-alpha-nor-2,17-dione
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Overview
Description
5-Alpha-androstane-alpha-nor-2,17-dione: is a naturally occurring androstane steroid and an endogenous metabolite of androgens like testosterone, dihydrotestosterone (DHT), dehydroepiandrosterone (DHEA), and androstenedione . It is known for its role in the biosynthesis of other steroid hormones and has some androgenic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Alpha-androstane-alpha-nor-2,17-dione typically involves the reduction of androstenedione by the enzyme 5-alpha-reductase . This enzyme converts the 3-oxo-4-ene structure into 5-alpha-reductase products .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through biotechnological methods. For instance, engineered strains of Mycobacterium neoaurum expressing 5-alpha-reductase and glucose-6-phosphate dehydrogenase have been used to convert phytosterols into this compound with high efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Alpha-androstane-alpha-nor-2,17-dione undergoes various chemical reactions, including:
Oxidation: Conversion to other oxidized steroid derivatives.
Reduction: Formation of reduced steroid metabolites.
Substitution: Introduction of different functional groups at specific positions on the steroid backbone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Conditions vary depending on the desired substitution, but often involve the use of strong acids or bases.
Major Products: The major products formed from these reactions include various hydroxylated, ketone, and substituted steroid derivatives .
Scientific Research Applications
Chemistry: In chemistry, 5-Alpha-androstane-alpha-nor-2,17-dione is used as an intermediate in the synthesis of other steroid hormones and pharmaceutical compounds .
Biology: Biologically, it plays a role in the metabolism of androgens and is involved in the regulation of various physiological processes .
Medicine: In medicine, it is studied for its potential therapeutic applications in treating conditions related to androgen deficiency and other hormonal imbalances .
Industry: Industrially, it is used in the production of steroid-based drugs and supplements .
Mechanism of Action
The mechanism of action of 5-Alpha-androstane-alpha-nor-2,17-dione involves its conversion to other active androgens, such as dihydrotestosterone (DHT), through enzymatic pathways . These active androgens then bind to androgen receptors, influencing gene expression and regulating various physiological processes .
Comparison with Similar Compounds
Androstanedione: Another naturally occurring androstane steroid with similar androgenic activity.
Epiandrosterone: A weak androgenic steroid hormone and a metabolite of testosterone and DHT.
5alpha-androstane-3beta,17alpha-diol: A major metabolite of testosterone with androgenic activity.
Uniqueness: 5-Alpha-androstane-alpha-nor-2,17-dione is unique due to its specific role in the biosynthesis of other steroid hormones and its distinct androgenic activity .
Properties
Molecular Formula |
C19H28O3 |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S)-5-hydroxy-10,13-dimethyl-1,3,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-2,17-dione |
InChI |
InChI=1S/C19H28O3/c1-17-8-7-15-13(14(17)3-4-16(17)21)6-10-19(22)9-5-12(20)11-18(15,19)2/h13-15,22H,3-11H2,1-2H3/t13-,14-,15-,17-,18+,19?/m0/s1 |
InChI Key |
ROQHSEGXDBGWHX-IWDUHVJHSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4([C@@]3(CC(=O)CC4)C)O |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4(C3(CC(=O)CC4)C)O |
Origin of Product |
United States |
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